molecular formula C11H12F2N2O B1412020 3-(4,4-Difluoropiperidin-1-yl)picolinaldehyde CAS No. 1707605-05-7

3-(4,4-Difluoropiperidin-1-yl)picolinaldehyde

Cat. No.: B1412020
CAS No.: 1707605-05-7
M. Wt: 226.22 g/mol
InChI Key: JLHJMMRUQNUIQE-UHFFFAOYSA-N
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Description

3-(4,4-Difluoropiperidin-1-yl)picolinaldehyde is a heterocyclic organic compound featuring a pyridine ring substituted with an aldehyde group at position 2 and a 4,4-difluoropiperidin-1-yl group at position 3. Its molecular formula is C₁₁H₁₁F₂N₂O, with a molecular weight of 225.08 g/mol. The compound combines the electron-withdrawing properties of the aldehyde group and the steric/electronic effects of the difluorinated piperidine ring, making it a candidate for pharmaceutical and agrochemical applications. Piperidine derivatives are widely utilized in drug discovery due to their conformational flexibility and ability to modulate pharmacokinetic properties.

The aldehyde group serves as a reactive handle for further derivatization, such as condensations or nucleophilic additions.

Properties

IUPAC Name

3-(4,4-difluoropiperidin-1-yl)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2O/c12-11(13)3-6-15(7-4-11)10-2-1-5-14-9(10)8-16/h1-2,5,8H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHJMMRUQNUIQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=C(N=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,4-Difluoropiperidin-1-yl)picolinaldehyde typically involves the reaction of 4,4-difluoropiperidine with picolinaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often include steps such as purification through crystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 3-(4,4-Difluoropiperidin-1-yl)picolinaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(4,4-Difluoropiperidin-1-yl)picolinaldehyde has several applications in scientific research, including:

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of 3-(4,4-Difluoropiperidin-1-yl)picolinaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Substituent Position

  • 3-Substituted vs. 5-Substituted Derivatives :
    The discontinued 5-(4,4-Difluoropiperidin-1-yl)picolinaldehyde () highlights the importance of substitution position. The 3-position on the pyridine ring allows for optimal electronic communication between the aldehyde and piperidine groups, whereas the 5-position may lead to steric hindrance or unfavorable electronic interactions, possibly explaining its discontinuation.

Substituent Type

  • Aryl vs. Piperidinyl Substituents: 3-Phenylpicolinaldehyde (10i): Features a phenyl group at position 3 (C₁₂H₉NO, MW 183.06 g/mol). The aromatic ring provides resonance stabilization but lacks the metabolic stability conferred by fluorine atoms. Its aldehyde ¹³C NMR signal appears at δ 191.7, comparable to fluorinated analogs. 3-(2-Fluoro-4-(trifluoromethyl)phenyl)picolinaldehyde (10k): Combines fluorine and trifluoromethyl groups, enhancing electron-withdrawing effects but increasing synthetic complexity.

Physicochemical Properties

Compound Name Substituent Position Substituent Type Molecular Weight (g/mol) Aldehyde ¹³C NMR (δ) Key Notes
This compound 3 4,4-Difluoropiperidin-1-yl 225.08 ~191.7 (estimated) High lipophilicity; pharmaceutical potential
5-(4,4-Difluoropiperidin-1-yl)picolinaldehyde 5 4,4-Difluoropiperidin-1-yl 225.08 - Discontinued due to stability issues
3-Phenylpicolinaldehyde (10i) 3 Phenyl 183.06 191.7 Used in chiroptical sensors
3-(o-Tolyl)picolinaldehyde (10j) 3 o-Tolyl 197.09 - Steric hindrance limits reactivity

Research Findings and Challenges

  • Stability Issues : The discontinued 5-substituted analog () suggests that regiochemistry critically impacts stability.
  • Future Directions : Computational modeling (e.g., DFT) could optimize substituent effects for targeted applications.

Biological Activity

3-(4,4-Difluoropiperidin-1-yl)picolinaldehyde is a chemical compound with the molecular formula C11H12F2N2O and a molecular weight of 226.22 g/mol. This compound has garnered attention in the scientific community for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a difluorinated piperidine ring attached to a picolinaldehyde moiety. The presence of fluorine atoms is significant as they can enhance the compound's stability and influence its interactions with biological targets compared to non-fluorinated analogs.

This compound interacts with various biomolecules, including enzymes and receptors. The specific pathways involved depend on the biological context but generally include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, thereby modulating metabolic pathways.
  • Receptor Binding : It can bind to receptors, influencing cellular signaling pathways.

The exact mechanisms remain under investigation, but preliminary studies suggest that the compound may act as a modulator of biological processes related to cell growth and proliferation.

Therapeutic Applications

The compound is being explored for various therapeutic applications:

  • Cancer Treatment : There is growing interest in its potential as an anticancer agent due to its ability to inhibit key proteins involved in tumor growth. For instance, compounds similar to this compound have shown promise in targeting KIF18A, a protein implicated in cancer cell proliferation .
  • Development of Probes : It is used in developing probes for studying biological systems, which could lead to new insights into disease mechanisms.

Case Study 1: Inhibition of KIF18A

Research has indicated that inhibitors targeting KIF18A can induce mitotic cell arrest in cancer cells. A study highlighted that compounds similar to this compound exhibited potent inhibitory activity against KIF18A, leading to apoptosis in various cancer cell lines . This suggests a potential role for this compound in developing new cancer therapies.

Case Study 2: Interaction Studies

Interaction studies have demonstrated that this compound shows significant binding affinity towards several enzymes and receptors. The fluorine substituents enhance its lipophilicity, allowing better membrane penetration and increased biological activity compared to non-fluorinated counterparts.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameKey FeaturesBiological Activity
3-(4-Fluoropiperidin-1-yl)picolinaldehydeSingle fluorine atomLower stability; reduced interaction potential
3-(4,4-Dichloropiperidin-1-yl)picolinaldehydeTwo chlorine atomsDifferent reactivity; potential for varied therapeutic effects
3-(4,4-Dimethylpiperidin-1-yl)picolinaldehydeDimethyl substitutionAltered binding properties; may exhibit different biological effects

The unique combination of the difluorinated piperidine structure and the picolinaldehyde moiety contributes to specific chemical and biological properties not found in other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4,4-Difluoropiperidin-1-yl)picolinaldehyde
Reactant of Route 2
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3-(4,4-Difluoropiperidin-1-yl)picolinaldehyde

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